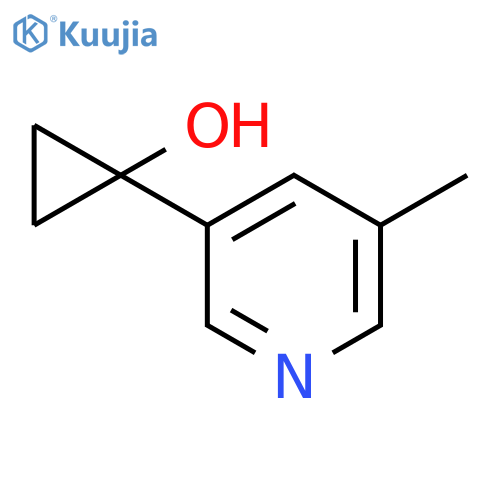Cas no 1488665-71-9 (1-(5-methylpyridin-3-yl)cyclopropan-1-ol)

1488665-71-9 structure
商品名:1-(5-methylpyridin-3-yl)cyclopropan-1-ol
1-(5-methylpyridin-3-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(5-methylpyridin-3-yl)cyclopropan-1-ol
- Cyclopropanol, 1-(5-methyl-3-pyridinyl)-
-
- インチ: 1S/C9H11NO/c1-7-4-8(6-10-5-7)9(11)2-3-9/h4-6,11H,2-3H2,1H3
- InChIKey: WWTCWXTWVDRQIO-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC(C)=CN=C2)(O)CC1
じっけんとくせい
- 密度みつど: 1.219±0.06 g/cm3(Predicted)
- ふってん: 285.4±25.0 °C(Predicted)
- 酸性度係数(pKa): 13.83±0.20(Predicted)
1-(5-methylpyridin-3-yl)cyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867623-0.1g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1867623-0.5g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1867623-5.0g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1867623-10.0g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1867623-0.25g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1867623-5g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1867623-10g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1867623-0.05g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1867623-1.0g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1867623-2.5g |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
1488665-71-9 | 2.5g |
$1791.0 | 2023-09-18 |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1488665-71-9 (1-(5-methylpyridin-3-yl)cyclopropan-1-ol) 関連製品
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
